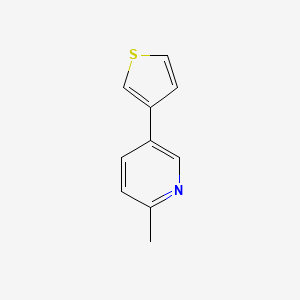

2-Methyl-5-(3-thienyl)pyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-5-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-2-3-9(6-11-8)10-4-5-12-7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDVNMOVUHKSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 5 3 Thienyl Pyridine and Its Analogs

Strategies for Carbon-Carbon Bond Formation in Thienylpyridine Skeletons

The creation of the core thienylpyridine structure relies on the efficient formation of carbon-carbon bonds. Several modern synthetic methods have been developed to achieve this, offering advantages in terms of regioselectivity, efficiency, and substrate scope.

Regioselective Synthesis via Reductive Disilylation and Carbonyl Compound Coupling

A notable strategy for the regioselective synthesis of functionalized pyridines involves the reductive disilylation of pyridine (B92270) derivatives, followed by coupling with carbonyl compounds. While specific examples for 2-methyl-5-(3-thienyl)pyridine are not detailed in the provided information, the general methodology presents a powerful approach. This method allows for the introduction of substituents at specific positions on the pyridine ring, which is crucial for building the desired thienylpyridine skeleton.

Another relevant method is the reductive cross-coupling of terminal alkynes with α-chloro boronic esters, which yields allylic alcohols with high regioselectivity and stereoselectivity. organic-chemistry.org This reaction proceeds via an alkenyl copper intermediate formed by hydrocupration of the alkyne, which then reacts with the boronic ester. organic-chemistry.org This approach provides a robust and functional group-tolerant route to complex molecules and could be adapted for the synthesis of precursors to thienylpyridine systems. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Approaches for Heteroarylation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of biaryl compounds, including thienylpyridines. nih.govwiley-vch.de These reactions typically involve the coupling of an organometallic reagent with an organic halide or sulfonate. nih.govrsc.org The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is a widely used method for forming carbon-carbon bonds. mdpi.comnih.gov For instance, the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives has been achieved through the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. nih.gov This reaction is catalyzed by palladium complexes like Pd(PPh₃)₄ in the presence of a base such as K₃PO₄. nih.gov The synthesis of pyridazine (B1198779) derivatives has also been accomplished using Suzuki-Miyaura coupling, demonstrating its versatility in preparing various heterocyclic systems. mdpi.com

Stille Coupling: The Stille coupling reaction utilizes organotin reagents and is another effective method for creating C(sp²)–C(sp²) bonds, which are common in conjugated systems. wiley-vch.de While it is a powerful tool, the toxicity of the tin reagents is a notable drawback. orgsyn.org

Other Cross-Coupling Reactions: The Negishi coupling, which employs organozinc reagents, is also a valuable method for synthesizing bipyridines and related structures under mild conditions. orgsyn.org Palladium-catalyzed direct arylation of thiophenes is another efficient approach for C-H functionalization. researchgate.netdntb.gov.ua This has been successfully applied to the 5-arylation of metallated thiophenes in iridium complexes. researchgate.net

| Coupling Reaction | Key Reagents | Catalyst/Base | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids, Aryl halides | Pd(PPh₃)₄ / K₃PO₄ | Tolerates a wide range of functional groups, good yields. nih.gov |

| Stille | Organostannanes, Organic electrophiles | Pd(0) complexes | Excellent compatibility with various functional groups, high yield. wiley-vch.de |

| Negishi | Organozinc reagents, Aryl halides | Palladium catalysts | High yield, mild conditions, good functional group tolerance. orgsyn.org |

Cyclocondensation and Annulation Protocols for Fused Ring Systems

Cyclocondensation and annulation reactions are fundamental strategies for constructing fused heterocyclic systems like thienopyridines. researchgate.net These methods involve the formation of a new ring onto a pre-existing one.

One approach involves the reaction of ethyl 3-cyano-1,2-dihydro-6-methyl-4-(2'-thienyl)-2-thioxopyridine-5-carboxylate with N-aryl-2-chloroacetamides to synthesize both thienylpyridines and their isomeric thieno[2,3-b]pyridines, depending on the basic catalyst used. researchgate.net Another developed route for synthesizing quinazolin-2,4(1H,3H)-diones and thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones involves the annulation of substituted anthranilic esters or 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl) ureas. nih.gov This process forms N-aryl-N'-pyridyl ureas which then undergo cyclocondensation. nih.gov This method is advantageous as it does not require a metal catalyst and provides moderate to good yields. nih.gov

Microwave-Assisted Synthetic Routes for Thienopyrimidine Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. orientjchem.orgtandfonline.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thienopyrimidine derivatives.

For example, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives can be achieved from 2-amino-4,5-substituted-thiophene-3-carbonitrile under solvent-free conditions using microwave irradiation. researchgate.net Similarly, 5,6,7,8-tetrahydrobenzo snnu.edu.cnacs.orgthieno[2,3-d]pyrimidin-4(3H)-one was synthesized by reacting a 2-aminoester derivative with formamide (B127407) under microwave irradiation in just 25 minutes, a significant improvement over the 8-10 hours required by conventional methods. researchgate.net Microwave-assisted synthesis has also been employed in the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines in high yields. tandfonline.com The use of microwave-ultrasonic assisted techniques has also been shown to accelerate the synthesis of thiopyrimidine derivatives from lignin (B12514952) extracts. tandfonline.com

| Reaction | Starting Materials | Conditions | Advantages of Microwave Synthesis |

|---|---|---|---|

| Synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones | 2-amino-4,5-substituted-thiophene-3-carbonitrile | Solvent-free, POCl₃ catalyst | Efficient, one-step process. researchgate.net |

| Synthesis of 5,6,7,8-tetrahydrobenzo snnu.edu.cnacs.orgthieno[2,3-d]pyrimidin-4(3H)-one | 2-aminoester derivative, formamide | Microwave irradiation | Drastic reduction in reaction time (25 min vs. 8-10 h). researchgate.net |

| Biginelli Reaction | β-diketone, arylaldehyde, (thio)urea | Microwave irradiation | Rapid reaction rates, high yields (65-90%), simple work-up. tandfonline.com |

| Synthesis of thiopyrimidine derivatives | Lignin precursors, 1,3-diketone | Microwave-ultrasonic assistance | Significantly accelerated synthesis, reduced time. tandfonline.com |

Functionalization Strategies through C-H Bond Activation

Direct C-H bond activation has become a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials.

Rhodium-Catalyzed Selective C-H Functionalization of Thiophene (B33073) and Pyridine Moieties

Rhodium catalysts have shown unique reactivity and selectivity in C-H functionalization reactions. snnu.edu.cnsnnu.edu.cn These catalysts can direct the functionalization to specific C-H bonds, often assisted by a directing group within the substrate. snnu.edu.cn

Rhodium(III) catalysts are particularly effective for the direct functionalization of C-H bonds under oxidative conditions, leading to the formation of C-C, C-N, and C-O bonds. snnu.edu.cn For instance, arenes with nitrogen-containing directing groups, such as pyridine, can couple with alkenes and alkynes. snnu.edu.cn While examples of "rollover" functionalization, where a remote C-H bond is activated, are limited for pyridine and thiophene moieties, the potential for such transformations exists. acs.org Rhodium(I) catalysts have also been employed in enantioselective C-H functionalization reactions. rsc.org For example, the coordination of a rhodium catalyst to a thiophene can initiate a sequence of oxidative addition and reductive elimination steps to achieve C-H silylation. rsc.org However, the weak coordination of 5-substituted pyridines to the rhodium catalyst can sometimes limit their suitability as substrates. rsc.org

Palladium-Catalyzed 1,4-Migration Combined with Direct Arylation for Pyridyl C3-Functionalization

A significant advancement in the functionalization of pyridines involves a palladium-catalyzed reaction that activates the C3-position of the pyridine ring. researchgate.net This methodology utilizes a 1,4-palladium migration, a powerful tool for activating otherwise unreactive C-H bonds. researchgate.netresearchgate.net

The process begins with the oxidative addition of a 4-(2-bromoaryl)pyridine derivative to a palladium(0) catalyst. Following this, a 1,4-palladium migration occurs, moving the palladium atom from the aryl ring to the C3 position of the pyridine ring. researchgate.net This key step forms a pyridyl-palladium intermediate, which then undergoes a direct arylation reaction with a heteroarene, such as thiophene. researchgate.net This sequence effectively uses the bromo substituent on the aryl group as a traceless directing group, enabling the formation of a new C-C bond between the pyridine C3 position and the heteroarene. researchgate.net

This strategy has been successfully applied to the synthesis of various C3-heteroarylated 4-arylpyridines. researchgate.net The reaction tolerates a range of substituents on the benzene (B151609) ring and can be used with several different heteroarenes. researchgate.net This method is particularly noteworthy as it achieves the functionalization of two C-H bonds in a single synthetic operation. researchgate.net

Table 1: C3-Heteroarylation of 4-(2-bromophenyl)pyridine (B1357770) Derivatives via Pd 1,4-Migration and Direct Arylation researchgate.net

| Entry | Pyridine Derivative | Heteroarene | Product | Yield (%) |

| 1 | 4-(2-bromophenyl)pyridine | 2-Methylthiophene | 4-phenyl-3-(2-methyl-5-thienyl)pyridine | 75 |

| 2 | 4-(2-bromo-4-methylphenyl)pyridine | Thiophene | 4-(4-methylphenyl)-3-(2-thienyl)pyridine | 82 |

| 3 | 4-(2-bromo-4-methoxyphenyl)pyridine | Furan | 4-(4-methoxyphenyl)-3-(2-furyl)pyridine | 68 |

Visible Light-Induced C-H Functionalization of Related Imidazo[1,2-a]pyridines

Visible light-induced photocatalysis has emerged as a green and efficient strategy for the C-H functionalization of heterocyclic compounds, including imidazo[1,2-a]pyridines, which are structurally related to thienylpyridines. mdpi.comrsc.org These reactions often proceed under mild conditions, at room temperature, and without the need for transition metal catalysts or harsh oxidants. researchgate.net

One notable application is the trifluoromethylation of imidazo[1,2-a]pyridines. mdpi.com For instance, using an organophotocatalyst like anthraquinone-2-carboxylic acid, various imidazo[1,2-a]pyridines can be trifluoromethylated in moderate to excellent yields. mdpi.com Another approach employs a mesityl acridinium (B8443388) photoredox catalyst to achieve the same transformation. mdpi.com

Furthermore, visible light has been utilized to facilitate the C3-aminoalkylation and perfluoroalkylation of imidazo[1,2-a]pyridines. mdpi.com These methods demonstrate broad substrate scope and good functional group tolerance, highlighting the versatility of visible light in promoting challenging C-H functionalization reactions. mdpi.com The mechanism often involves the formation of radical intermediates through photoinduced electron transfer. mdpi.com

Table 2: Examples of Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines mdpi.com

| Reaction Type | Photocatalyst | Reactant | Product | Yield (%) |

| Trifluoromethylation | Anthraquinone-2-carboxylic acid | 2-Phenylimidazo[1,2-a]pyridine | 2-Phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine | 85 |

| Trifluoromethylation | Mesityl acridinium | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 2-(4-Chlorophenyl)-3-(trifluoromethyl)imidazo[1,2-a]pyridine | 92 |

| Perfluoroalkylation | None (EDA complex) | Imidazo[1,2-a]pyridine | 3-(Perfluorohexyl)imidazo[1,2-a]pyridine | 78 |

| Aminomethylation | Eosin Y | 2-Phenylimidazo[1,2-a]pyridine | N,N-Dimethyl-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanamine | 86 |

Electrophilic Substitution and Regioselectivity Considerations in Thienylpyridine Derivatization

The derivatization of thienylpyridines often involves electrophilic substitution reactions on either the thiophene or the pyridine ring. The regioselectivity of these reactions is governed by the electronic properties of the two heterocyclic rings. organicchemistrytutor.com

The pyridine ring, being a six-membered heterocycle with a nitrogen atom, is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution. organicchemistrytutor.com When substitution does occur, it typically favors the 3-position relative to the nitrogen to avoid the formation of highly unstable intermediates. organicchemistrytutor.com

In contrast, the thiophene ring is a five-membered, electron-rich heterocycle that is activated towards electrophilic aromatic substitution. organicchemistrytutor.com Substitution on the thiophene ring is highly favored, with a strong preference for the C2 position (α-position) over the C3 position (β-position) due to the greater resonance stabilization of the corresponding arenium ion intermediate. ulethbridge.ca

In a molecule like this compound, the pyridine ring is substituted at the 5-position with a 3-thienyl group. The methyl group at the 2-position of the pyridine ring is an activating group. However, the inherent electron-rich nature of the thiophene ring makes it the more likely site for electrophilic attack. The substitution pattern on the thiophene ring will be directed by the existing bond to the pyridine ring.

Photochemical Synthesis Approaches

Photochemical reactions offer unique pathways for the synthesis of complex heterocyclic systems, including those containing thienyl and pyridyl moieties.

Photocyclization Reactions in Thienylpyridine Formation

Photocyclization is a powerful method for constructing fused aromatic systems. In the context of thienylpyridines, irradiation of o-phenylthienylpyridines with UV light can induce a 6π-electrocyclization. rsc.orgresearchgate.net This reaction proceeds through a sequence of steps: a 6π-electrocyclization, followed by a researchgate.netmdpi.com-hydrogen shift and subsequent tautomerism to afford the final aromatic product. researchgate.net This approach has been used to synthesize quinoline (B57606) and isoquinoline (B145761) analogs from the corresponding phenyl-substituted furanyl or thienylpyridines in good to excellent yields. rsc.org

The efficiency of these photocyclization reactions can be influenced by the substituents present on the aromatic rings. rsc.org For instance, the introduction of electron-donating groups can increase the efficiency of the photocyclization process. rsc.org The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature under an inert atmosphere. rsc.org This method provides a direct route to polycyclic aromatic compounds that might be difficult to access through other synthetic strategies.

Spectroscopic and Computational Characterization of 2 Methyl 5 3 Thienyl Pyridine

Advanced Spectroscopic Investigations

Advanced spectroscopic techniques are indispensable for the precise characterization of molecular structures. In the case of 2-Methyl-5-(3-thienyl)pyridine, a combination of high-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provides a comprehensive understanding of its atomic connectivity and functional group composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, a suite of one- and two-dimensional NMR experiments are employed to assign the proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) signals, thereby confirming the compound's constitution.

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, which is dictated by the aromaticity and the presence of the nitrogen and sulfur heteroatoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons on both the pyridine (B92270) and thiophene (B33073) rings. The methyl protons at the 2-position of the pyridine ring would likely appear as a singlet in the upfield region, typically around 2.5 ppm. The aromatic protons will resonate at lower fields, generally between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns providing crucial information for their assignment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The methyl carbon is expected to resonate at a higher field (lower ppm value) compared to the aromatic carbons. The carbons of the pyridine and thiophene rings will have characteristic chemical shifts influenced by the electronegativity of the adjacent heteroatoms and their position within the rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.5 (s) | ~24 |

| Pyridine H-3 | ~7.2 (d) | ~136 |

| Pyridine H-4 | ~7.8 (dd) | ~123 |

| Pyridine H-6 | ~8.5 (d) | ~149 |

| Thiophene H-2' | ~7.5 (dd) | ~126 |

| Thiophene H-4' | ~7.3 (dd) | ~128 |

| Thiophene H-5' | ~7.6 (dd) | ~125 |

| Pyridine C-2 | - | ~158 |

| Pyridine C-5 | - | ~134 |

Note: These are predicted values based on known substituent effects on pyridine and thiophene rings and may vary from experimental values.

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity between the pyridine and thiophene rings, a variety of two-dimensional NMR techniques are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the pyridine and thiophene rings and for assigning quaternary (non-protonated) carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY experiments provide information about the spatial proximity of protons. This can help to confirm the through-space relationships between protons on the two different aromatic rings, further solidifying the structural assignment.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to separate the NMR signals of different species in a mixture based on their diffusion rates. For a pure sample of this compound, it would confirm that all observed signals belong to a single molecular entity.

INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): While not a 2D technique itself, INEPT is a crucial pulse sequence used in many 2D experiments to enhance the signal of insensitive nuclei like ¹³C and ¹⁵N.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a key method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound will exhibit a series of absorption bands corresponding to the various vibrational modes of its constituent functional groups. Key expected vibrations include:

C-H stretching: Aromatic C-H stretching vibrations from both the pyridine and thiophene rings are expected in the region of 3100-3000 cm⁻¹. The C-H stretching of the methyl group will appear at slightly lower wavenumbers, typically in the 2980-2850 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will give rise to a set of characteristic bands in the 1600-1400 cm⁻¹ region.

C-S stretching: The thiophene ring should exhibit a C-S stretching vibration, although it may be weak and appear in the fingerprint region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 2980 - 2850 |

| Aromatic C=C/C=N | Stretching | 1600 - 1400 |

| C-S | Stretching | ~700 - 600 |

| Aromatic Ring | In-plane bending | Fingerprint Region |

Laser-Raman Spectroscopy for Vibrational Wavenumber Analysis

Laser-Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule, providing a detailed fingerprint of its structure. For this compound, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of the pyridine ring, the thiophene ring, the methyl group, and the inter-ring linkage.

The analysis of the spectrum allows for the assignment of specific vibrational modes. Aromatic C-H stretching vibrations are typically observed in the high-frequency region of 3000-3100 cm⁻¹. The stretching vibrations of the C-C and C-N bonds within the pyridine ring, as well as the C-C and C-S bonds of the thiophene ring, are expected to produce a complex series of bands in the 1300-1600 cm⁻¹ region. These ring stretching and deformation modes are highly characteristic and sensitive to the substitution pattern.

The methyl group attached to the pyridine ring will give rise to distinct vibrations, including symmetric and asymmetric C-H stretching modes near 2800-3000 cm⁻¹ and bending modes at lower wavenumbers. niscpr.res.in The C-CH₃ stretching vibration is anticipated around 1200-1300 cm⁻¹. niscpr.res.in Furthermore, the C-C bond linking the pyridine and thiophene rings will have a characteristic stretching vibration, which is crucial for understanding the conformational properties of the molecule. In-plane and out-of-plane bending vibrations for both heterocyclic rings will be present at lower frequencies, typically below 1000 cm⁻¹. niscpr.res.in By comparing the experimental Raman spectrum with theoretical calculations, a complete and accurate assignment of the vibrational wavenumbers can be achieved. niscpr.res.inresearchgate.net

Table 1: Predicted Laser-Raman Vibrational Wavenumbers and Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3080 | Aromatic C-H Stretching (Pyridine & Thiophene) |

| ~2960 | Asymmetric C-H Stretching (Methyl Group) |

| ~2870 | Symmetric C-H Stretching (Methyl Group) |

| ~1600 | Pyridine Ring Stretching |

| ~1550 | Pyridine Ring Stretching |

| ~1470 | Thiophene Ring Stretching |

| ~1450 | Asymmetric C-H Bending (Methyl Group) |

| ~1380 | Symmetric C-H Bending (Methyl Group) |

| ~1260 | C-CH₃ Stretching |

| ~1230 | C-C Inter-ring Stretching |

| ~1050 | Ring Breathing Mode |

| ~850 | C-H Out-of-plane Bending |

| ~700 | Ring Deformation |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. When this compound is subjected to electron impact (EI) ionization, it forms a positively charged molecular ion (M•+), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. libretexts.orgchemguide.co.uk

The molecular ion of this compound is expected to be relatively stable due to its aromatic nature. However, it will undergo fragmentation to produce a series of smaller, characteristic ions. chemguide.co.uk The fragmentation pathways are influenced by the stability of the resulting ions and neutral fragments.

Common fragmentation patterns for this molecule would likely include:

Loss of a hydrogen radical (H•): Formation of a stable [M-1]⁺ ion is a common fragmentation for aromatic compounds.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the pyridine ring would result in a significant fragment ion at [M-15]⁺.

Cleavage of the heterocyclic rings: The pyridine and thiophene rings can undergo rupture. For instance, the pyridine ring might lose hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocycles, leading to an [M-27]⁺ fragment. The thiophene ring could fragment through the loss of a thioformyl (B1219250) radical (•CHS) or other sulfur-containing species.

Inter-ring cleavage: The bond connecting the two aromatic rings could break, leading to fragments corresponding to the methylpyridine cation or the thienyl cation. The relative abundance of these fragment ions provides valuable information about the bond strengths and stability of the different parts of the molecule.

The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. The most intense peak in the spectrum is known as the base peak, which corresponds to the most stable fragment ion formed. whitman.edu

Table 2: Predicted m/z Values for Major Ions in the Mass Spectrum of this compound (Molecular Weight: 175.25 g/mol )

| m/z Value | Ion Formula | Description |

| 175 | [C₁₀H₉NS]⁺ | Molecular Ion (M•+) |

| 174 | [C₁₀H₈NS]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 160 | [C₉H₆NS]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 148 | [C₉H₇S]⁺ | Loss of hydrogen cyanide ([M-HCN]⁺) |

| 130 | [C₈H₆S]⁺ | Further fragmentation, e.g., loss of CH₃ and HCN |

| 92 | [C₆H₆N]⁺ | Methylpyridine cation |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

UV-Visible Absorption Spectroscopy in Electronic Structure Elucidation

UV-Visible absorption spectroscopy measures the electronic transitions within a molecule by recording its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The spectrum of this compound is expected to show distinct absorption bands that provide insight into its electronic structure, particularly the nature of its conjugated π-electron system.

The molecule contains two aromatic rings and heteroatoms with non-bonding electrons (nitrogen and sulfur), which gives rise to several possible electronic transitions: libretexts.orgelte.hu

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the pyridine and thiophene rings, these transitions are expected to be intense (high molar absorptivity) and occur at longer wavelengths compared to the isolated rings. libretexts.orguzh.ch The specific wavelength of maximum absorption (λ_max) is sensitive to the planarity of the molecule and the extent of conjugation.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or sulfur atoms) to a π* antibonding orbital. libretexts.orgyoutube.com Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and are significantly less intense than π → π* transitions. uzh.ch These transitions can sometimes be observed as a shoulder on the main π → π* absorption band.

The solvent used can influence the position of the absorption bands. For instance, polar solvents can stabilize the ground state of the non-bonding electrons, leading to a blue shift (shift to shorter wavelengths) of n → π* transitions. The analysis of the UV-Vis spectrum helps in understanding the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range | Expected Intensity (Molar Absorptivity, ε) |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital | ~250-350 nm | High (ε > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Promotion of an electron from a non-bonding orbital (N or S lone pair) to a π antibonding orbital | ~300-400 nm | Low (ε < 2,000 L mol⁻¹ cm⁻¹) |

Quantum Chemical Computations and Theoretical Analysis

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Determination

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict the most stable three-dimensional structure by minimizing the molecule's energy. researchgate.netresearchgate.net

This optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral (torsional) angles. nih.gov The calculations provide precise values for the C-C, C-N, and C-S bond lengths within the rings, the C-C bond connecting the two rings, and the geometry of the methyl group. These theoretical parameters can be compared with experimental data if available, for instance, from X-ray crystallography.

Furthermore, DFT is used to determine the electronic properties of the molecule. It calculates the energies and shapes of the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and its electronic absorption properties, as observed in UV-Vis spectroscopy. researchgate.net A smaller gap generally implies that the molecule is more easily excited. The distribution of HOMO and LUMO across the molecule reveals regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO), respectively. ajchem-a.com

Prediction of Vibrational Frequencies and Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are extensively used to predict the vibrational frequencies of molecules. nih.govnih.gov For this compound, a frequency calculation performed on the optimized geometry provides a theoretical vibrational spectrum. researchgate.net This computed spectrum includes the wavenumbers and intensities for all fundamental vibrational modes that are active in both infrared (IR) and Raman spectroscopy. researchgate.net

The calculated frequencies are typically harmonic, and to achieve better agreement with experimental anharmonic frequencies, they are often scaled by an empirical scaling factor. nih.govajchem-a.com The primary utility of these calculations lies in the detailed assignment of experimental spectra. By visualizing the atomic motions associated with each calculated frequency (normal mode analysis), each band in the experimental Laser-Raman or IR spectrum can be confidently assigned to a specific molecular vibration, such as a ring stretch, a C-H bend, or a methyl group rock. nih.gov This process resolves ambiguities that can arise from analyzing complex experimental spectra alone and provides a deeper understanding of the molecule's dynamic behavior.

Conformational Analysis and Torsional Angle Studies in Thienylpyridine Systems

The conformational flexibility of this compound is primarily determined by the rotation around the single C-C bond that connects the pyridine and thiophene rings. The relative orientation of these two rings is defined by the torsional angle (or dihedral angle). Conformational analysis using computational methods can determine the most stable arrangement and the energy barriers to rotation. researchgate.net

A torsional angle scan, or potential energy surface (PES) scan, is performed by systematically rotating one ring relative to the other in small increments (e.g., 10 degrees) and calculating the molecule's energy at each step. researchgate.net This procedure generates an energy profile as a function of the torsional angle. The minima on this profile correspond to stable conformers (energy wells), while the maxima represent transition states (energy barriers) for interconversion between conformers.

For thienylpyridine systems, the most stable conformation is often a near-planar arrangement, which maximizes the π-orbital overlap and conjugation between the two rings. However, steric hindrance between hydrogen atoms on the adjacent rings can lead to a slightly twisted (non-planar) ground state. researchgate.net The energy barrier to rotation provides information about the rigidity of the molecular structure at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules. nih.gov

Computational Modeling of Reaction Pathways and Energetics

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms and energetics involved in the synthesis of molecules like this compound. While specific computational studies focusing exclusively on the reaction pathways for this particular compound are not extensively documented in the literature, a wealth of research exists on the computational modeling of analogous cross-coupling reactions, which are the primary methods for its synthesis. These studies, typically employing Density Functional Theory (DFT), provide a detailed understanding of the catalytic cycles and the factors influencing reaction efficiency and selectivity. The synthesis of this compound is commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, or Negishi reactions. Computational modeling of these pathways generally involves mapping the potential energy surface of the entire catalytic cycle, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organohalide. For the synthesis of this compound, this would typically involve the reaction of a halopyridine (e.g., 2-methyl-5-bromopyridine) with a thiopheneboronic acid. Computational studies on similar aryl-aryl couplings have provided significant insights into the reaction mechanism. rsc.org

The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. DFT calculations help in determining the energy barrier for this step, which is often considered rate-determining. The nature of the halide and the phosphine (B1218219) ligands on the palladium catalyst are shown to significantly influence this barrier. Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) complex. Computational models have been instrumental in understanding the role of the base and the nature of the boron species involved in this transfer. Finally, the reductive elimination step leads to the formation of the biaryl product and regeneration of the palladium(0) catalyst. The relative energies of the intermediates and transition states for a model Suzuki-Miyaura reaction are often presented in data tables to visualize the energetic landscape of the reaction.

Table 1: Representative Calculated Relative Free Energies for a Model Suzuki-Miyaura Catalytic Cycle

| Step | Species | Relative Free Energy (kcal/mol) |

| - | Reactants + Catalyst | 0.0 |

| Oxidative Addition | Transition State 1 | +15.2 |

| Intermediate 1 | -5.4 | |

| Transmetalation | Transition State 2 | +12.8 |

| Intermediate 2 | -11.7 | |

| Reductive Elimination | Transition State 3 | +20.5 |

| - | Products + Catalyst | -25.0 |

Note: The values in this table are representative and intended for illustrative purposes, based on computational studies of similar aryl-aryl couplings.

Stille and Negishi Couplings:

Similar to the Suzuki-Miyaura reaction, the Stille and Negishi couplings are also powerful methods for the synthesis of this compound, utilizing organotin and organozinc reagents, respectively. Computational studies have also been applied to elucidate the mechanisms of these reactions.

In the Stille coupling, DFT calculations have been used to investigate the energetics of the transmetalation step, which can proceed through different pathways (e.g., cyclic or open transition states). researchgate.netnih.gov The nature of the tin substituent and the ligands on the palladium catalyst are crucial in determining the preferred pathway and the associated energy barrier.

For the Negishi coupling, computational investigations have explored the mechanism of transmetalation from the organozinc reagent to the palladium center. wikipedia.orgresearchgate.netnih.gov These studies have helped in understanding the role of additives and the aggregation state of the organozinc reagent in the reaction kinetics. The energetics of the oxidative addition and reductive elimination steps are also computationally accessible, providing a complete energy profile for the catalytic cycle.

Table 2: Illustrative Calculated Activation Barriers for Key Steps in Different Cross-Coupling Reactions

| Reaction | Key Step | Calculated Activation Barrier (kcal/mol) |

| Suzuki-Miyaura | Oxidative Addition | 15 - 20 |

| Transmetalation | 10 - 18 | |

| Reductive Elimination | 18 - 25 | |

| Stille | Transmetalation | 12 - 22 |

| Negishi | Transmetalation | 8 - 15 |

Note: These values represent a typical range found in computational studies of palladium-catalyzed cross-coupling reactions and are for illustrative purposes.

Coordination Chemistry of 2 Methyl 5 3 Thienyl Pyridine Ligands

Design Principles for Metal Complexes with Thienylpyridine Ligands

The design of metal complexes featuring thienylpyridine ligands is guided by several key principles aimed at tuning their chemical and physical properties. The inherent structural and electronic characteristics of the thienylpyridine scaffold, which combines an electron-donating thiophene (B33073) ring with an electron-accepting pyridine (B92270) ring, provide a versatile platform for creating complexes with tailored functionalities.

One of the primary design considerations is the ability to modify the ligand's structure to influence the properties of the resulting metal complex. By introducing various substituents onto the pyridine or thiophene rings, it is possible to systematically alter the electronic and steric environment around the metal center. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the photophysical and redox properties of the complexes nih.gov. This tunability is crucial for applications such as the development of phosphorescent emitters for organic light-emitting diodes (OLEDs), where the emission color and efficiency are of paramount importance.

The choice of the metal ion is another critical factor in the design of these complexes. Different transition metals, such as platinum(II), palladium(II), and rhodium(III), exhibit distinct coordination preferences and electronic properties, which in turn dictate the geometry and reactivity of the resulting complexes. The coordination chemistry of thienylpyridine ligands with these metals often leads to the formation of stable, cyclometalated structures that are of interest for their unique photophysical characteristics and catalytic activities.

Furthermore, the design of these complexes can be approached from the perspective of creating specific molecular architectures. The bidentate nature of thienylpyridine ligands allows for the construction of well-defined coordination spheres around the metal center. This can be exploited to create complexes with specific geometries, such as square planar or octahedral, which can influence their properties and potential applications wikipedia.org. The ability to control the spatial arrangement of ligands around a metal ion is a key aspect of supramolecular chemistry and the design of functional materials.

Cyclometalation Reactions and Carbon-Metal Bond Formation in Thienylpyridine Derivatives

Cyclometalation is a key reaction in the coordination chemistry of thienylpyridine ligands, leading to the formation of a stable carbon-metal bond. This process typically involves the activation of a C-H bond on the thiophene ring and subsequent coordination of both the pyridine nitrogen and a thiophene carbon atom to the metal center, forming a five-membered chelate ring.

Platinum(II) and palladium(II) complexes of thienylpyridine analogs have been extensively studied due to their interesting photophysical properties and potential applications in organic electronics and catalysis. The synthesis of these complexes often involves the reaction of a thienylpyridine ligand with a suitable metal precursor, such as K₂[PtCl₄] or a palladium(II) salt.

For instance, a series of luminescent platinum complexes of the type [Pt(L)(acac)], where L is a cyclometalated 5-aryl-2-(2-thienyl)pyridine ligand and acac is acetylacetonato, have been synthesized and characterized nih.gov. X-ray crystal structures of these complexes confirm the square-planar geometry around the platinum center, with the thienylpyridine ligand acting as a bidentate C^N donor nih.gov. The formation of a Pt-C bond is a hallmark of these cyclometalation reactions.

Similarly, palladium(II) complexes of thienylpyridine have been prepared, often exhibiting a distorted square planar geometry rsc.org. These complexes have shown high catalytic activity in various cross-coupling reactions, highlighting the utility of the cyclometalated framework in catalysis rsc.org. The stability of the Pd-C bond in these complexes is a crucial factor for their catalytic performance.

Rhodium catalysts are known to promote C-H activation and have been utilized in the cyclometalation of various heterocyclic compounds, including those containing pyridine and thiophene moieties. While specific studies on 2-Methyl-5-(3-thienyl)pyridine are not extensively documented, the general principles of rhodium-catalyzed C-H functionalization can be applied.

Rhodium(III) catalysts, in particular, have been shown to be effective in directing C-H activation via a chelation-assisted mechanism nih.gov. In the context of a thienylpyridine ligand, the pyridine nitrogen can act as a directing group, facilitating the activation of a C-H bond on the thiophene ring. This process typically involves the formation of a rhodacycle intermediate, which can then undergo further reactions.

The oxidative coupling of aryl C-H bonds with various partners, catalyzed by rhodium complexes, has been demonstrated for 2-arylpyridine derivatives nih.gov. This suggests that similar transformations could be achievable with thienylpyridine ligands, leading to the formation of new C-C bonds and more complex molecular architectures. These reactions often proceed with high selectivity, which is a key advantage of using chelation-assisted C-H activation.

Metal-Ligand Binding Modes and Coordination Geometries

Thienylpyridine ligands can exhibit various binding modes when coordinated to a metal center, leading to a range of coordination geometries. The specific binding mode adopted depends on factors such as the nature of the metal ion, the presence of other ligands in the coordination sphere, and the reaction conditions.

The most common binding mode for thienylpyridine ligands is as a bidentate N,C-donor, resulting from cyclometalation. In this mode, the pyridine nitrogen and a carbon atom from the thiophene ring coordinate to the metal center, forming a stable five-membered chelate ring. This is frequently observed in complexes with platinum(II), palladium(II), and other late transition metals. The resulting coordination geometry is often square planar for d⁸ metal ions like Pt(II) and Pd(II) rsc.orgacs.org.

However, other binding modes are also possible. For example, in some cases, the thienylpyridine ligand can act as a simple N-donor through the pyridine nitrogen, particularly if the conditions are not favorable for C-H activation. In octahedral complexes, thienylpyridine ligands can adopt different coordination modes, including bidentate N,N or terdentate N,N,S, depending on the specific ligand and metal ion involved rsc.org.

The coordination geometry around the metal center is also influenced by the number of thienylpyridine ligands and the presence of ancillary ligands. For example, complexes of the type [M(L)₂] can adopt either a cis or trans arrangement of the cyclometalated ligands. In many cases, the cis configuration is favored, leading to a helical distortion of the square planar geometry acs.org.

The table below summarizes some of the common binding modes and resulting geometries for metal complexes of thienylpyridine analogs.

| Metal Ion | Ligand | Binding Mode | Coordination Geometry |

| Platinum(II) | 2-(2-thienyl)pyridine | Bidentate (N,C) | Square Planar |

| Palladium(II) | 2-(2-thienyl)pyridine | Bidentate (N,C) | Distorted Square Planar |

| Ruthenium(II) | 6-(2-thienyl)-2,2'-bipyridine | Bidentate (N,N) or Terdentate (N,N,S) | Octahedral |

| Rhodium(III) | 2-arylpyridine | Bidentate (N,C) | Octahedral (intermediate) |

Influence of Coordination on Electronic and Photophysical Properties of Thienylpyridine Complexes

The coordination of a thienylpyridine ligand to a metal center has a profound influence on its electronic and photophysical properties. The formation of a metal complex can lead to the emergence of new absorption and emission bands, as well as changes in the redox behavior of the ligand.

Upon coordination, the π-conjugated system of the thienylpyridine ligand is perturbed, leading to shifts in the absorption and emission spectra. The introduction of a heavy metal atom, such as platinum or iridium, can significantly enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. This is a key requirement for efficient phosphorescence, a property that is highly desirable for applications in OLEDs.

The electronic properties of thienylpyridine complexes can be tuned by modifying the substituents on the ligand. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the color and efficiency of the emission nih.gov.

The photophysical properties of platinum(II) complexes of thienylpyridine derivatives have been studied in detail. These complexes often exhibit strong luminescence, with the emission originating from a triplet state that has a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) character nih.gov. The nature of the emitting state can be influenced by the specific substituents on the ligand and the presence of ancillary ligands.

The table below provides a summary of the photophysical properties of some representative platinum(II) complexes with thienylpyridine-type ligands.

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| [Pt(5-phenyl-2-(2-thienyl)pyridine)(acac)] | ~350, 420 | ~550 | Moderate |

| [Pt(5-(4-methoxyphenyl)-2-(2-thienyl)pyridine)(acac)] | ~360, 430 | ~560 | Moderate |

| [Pt(5-(2-naphthyl)-2-(2-thienyl)cyclopenteno[c]pyridine)(acac)] | ~370, 440 | ~570 | High |

Data presented in this table are illustrative and based on findings for analogous compounds.

Supramolecular Assemblies Involving 2 Methyl 5 3 Thienyl Pyridine

Non-Covalent Interactions in Crystal Engineering

Crystal engineering relies on the predictable nature of non-covalent interactions to guide the assembly of molecules into well-defined crystalline architectures. For 2-Methyl-5-(3-thienyl)pyridine, hydrogen bonding and π-stacking are expected to be the dominant forces governing its solid-state packing.

While the crystal structure of this compound has not been reported, analysis of related compounds allows for informed speculation on its potential hydrogen bonding networks. The pyridine (B92270) nitrogen is a strong hydrogen bond acceptor and would likely interact with weak C-H donors from neighboring molecules, such as the C-H bonds of the thiophene (B33073) or pyridine rings, or the methyl group. These C–H···N interactions are a common feature in the crystal structures of pyridine-containing compounds and play a crucial role in the stabilization of the resulting solid-state architectures. The formation of such hydrogen bonds could lead to the assembly of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

The planar aromatic rings of this compound are predisposed to engage in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems, are a significant driving force in the packing of aromatic molecules. Depending on the relative orientation of the interacting rings, these can be categorized as face-to-face, edge-to-face, or parallel-displaced. In the solid state, these interactions can lead to the formation of columnar stacks or layered structures. It is conceivable that a combination of hydrogen bonding and π-stacking could result in the formation of bilayer structures, where molecules are arranged in distinct layers held together by these non-covalent forces.

Host-Guest Recognition Phenomena with Thienylpyridine Derivatives

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or supramolecular framework. The specificity of this interaction is governed by a combination of factors including size, shape, and chemical complementarity between the host and guest. While there are no specific studies on this compound as a guest, the structural motifs present in the molecule suggest its potential for recognition by various hosts. For instance, the aromatic rings could interact with the hydrophobic cavities of cyclodextrins or calixarenes, while the pyridine nitrogen could coordinate to a metal center within a metallacyclic host. The study of such host-guest systems provides fundamental insights into molecular recognition processes and has applications in areas such as sensing, catalysis, and drug delivery.

Formation of Metallosupramolecular Architectures

The pyridine nitrogen atom of this compound makes it an excellent ligand for coordination to metal ions. This property can be exploited to construct complex and aesthetically pleasing metallosupramolecular architectures through a process of self-assembly.

Helicates are fascinating supramolecular structures in which one or more ligand strands wrap around a series of metal ions, forming a helical arrangement. The formation of such structures is highly dependent on the geometric preferences of both the ligand and the metal ion. Ligands with multiple binding sites, such as those derived from thienylpyridines, can coordinate to metal ions in a specific manner to induce a helical twist. While the self-assembly of helicates using this compound as a ligand has not been reported, the bidentate nature of the thienyl and pyridine moieties suggests its potential to form such intricate architectures upon coordination with appropriate metal ions. The synthesis and characterization of such helical complexes would be of significant interest for their potential applications in areas such as chiral recognition and catalysis.

Advanced Applications in Materials Science Based on 2 Methyl 5 3 Thienyl Pyridine Scaffolds

Photochromic Systems and Molecular Switching

Diarylethenes are a prominent class of photochromic compounds known for their excellent thermal stability and high fatigue resistance, making them ideal candidates for various optical applications. researchgate.net Molecules incorporating both thiophene (B33073) and pyridine (B92270) rings have demonstrated robust photochromism. researchgate.netscielo.br The fundamental principle lies in the reversible transformation between two isomers—a colorless open-ring form and a colored closed-ring form—triggered by light. researchgate.net

Design and Synthesis of Photochromic Diarylethene Derivatives Bearing Thienyl and Pyridyl Units

The design of photochromic diarylethenes often involves the strategic placement of different aromatic (aryl) groups to fine-tune their photochemical properties. researchgate.netccspublishing.org.cn The inclusion of a six-membered pyridine unit alongside a thiophene moiety has been shown to yield diarylethenes with good photochromism. researchgate.net The synthesis of these unsymmetrical diarylethenes, such as those based on the 2-Methyl-5-(3-thienyl)pyridine scaffold, typically involves a multi-step process.

A common synthetic strategy begins with the preparation of precursor molecules, such as 3-bromo-5-phenyl-2-methylthiophene. scielo.br This intermediate can then be reacted with n-butyllithium (n-BuLi) at low temperatures, followed by the addition of octafluorocyclopentene, which serves as the ethene bridge connecting the two aryl units. scielo.br A subsequent reaction, again involving lithiation, allows for the introduction of the second aryl group, for instance, a pyridine-containing fragment, to yield the final unsymmetrical diarylethene. scielo.br For example, the synthesis of 1-[2-methyl-5-(2-pyridyl)-3-thienyl]-2-[2-methyl-5-(4-bromomethylphenyl)-3-thienyl]perfluorocyclopentene has been successfully reported, demonstrating the viability of incorporating pyridyl and thienyl units into a single photochromic molecule. researchgate.net Similarly, diarylethenes like 1-(2,4-dimethoxy-5-pyrimidinyl)-2-(2-methyl-5-pyridine-3-thienyl)perfluorocyclopentene have been synthesized and studied. scientific.net

The general synthetic route for an unsymmetrical diarylethene containing a pyridyl unit is outlined below:

Table 1: General Synthetic Steps for Pyridyl-Thienyl Diarylethenes| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | Aryl-bromide precursor, n-BuLi, Octafluorocyclopentene, Anhydrous THF, Low Temperature (~-78°C) | Formation of the first half of the diarylethene with the perfluorocyclopentene bridge. scielo.br |

| 2 | Second aryl-halide precursor (e.g., pyridyl derivative), n-BuLi, THF, Low Temperature | Lithiation of the second aryl group to prepare it for coupling. scielo.br |

| 3 | Reaction of the product from Step 1 with the lithiated product from Step 2 | Coupling of the two aryl halves to form the final unsymmetrical diarylethene. scielo.br |

| 4 | Column Chromatography | Purification of the final product. researchgate.net |

Photoinduced Cyclization/Cycloreversion Processes and Kinetic Analysis

The hallmark of diarylethenes is their ability to undergo a reversible 6π-electrocyclization reaction. oejournal.org Upon irradiation with ultraviolet (UV) light, the open-ring isomer (colorless) undergoes a ring-closing (cyclization) reaction to form the closed-ring isomer, which is colored due to an extended π-conjugated system. researchgate.net This process can be reversed by irradiating the closed-ring isomer with visible light, inducing a ring-opening (cycloreversion) reaction that regenerates the original open-ring form. researchgate.netscielo.br

For instance, a diarylethene bearing a thienyl and a pyridyl group changed from colorless to blue or purple upon UV irradiation. researchgate.netscielo.br The open-ring isomer typically has an absorption maximum in the UV region, while the closed-ring isomer exhibits a new, strong absorption band in the visible spectrum. researchgate.net The photoinduced cyclization reaction is an ultrafast process, often occurring within femtoseconds. nih.gov For the cyclization to occur, the molecule must be in an anti-parallel conformation, and the distance between the reactive carbons must be less than 0.42 nm. ccspublishing.org.cn

Kinetic studies have revealed that the photocyclization process often follows zeroth-order kinetics, while the cycloreversion process is a first-order reaction. researchgate.netccspublishing.org.cnscientific.net This indicates that the rate of ring-closing is independent of the concentration of the open-ring isomer under constant light intensity, whereas the rate of ring-opening is directly proportional to the concentration of the closed-ring isomer.

Table 2: Photochemical Properties of a Representative Pyridyl-Thienyl Diarylethene

| Isomer | Color | Absorption Max (λmax) | Inducing Wavelength | Reaction | Kinetic Order |

|---|---|---|---|---|---|

| Open-ring | Colorless | 298 nm (in acetonitrile) researchgate.net | UV light (e.g., 297 nm) researchgate.netscielo.br | Cyclization | Zeroth researchgate.netscientific.net |

The efficiency of these photochemical reactions is quantified by the quantum yield (Φ), which is the number of desired events (e.g., cyclization) occurring per photon absorbed. Introducing different heteroaryl groups, such as thienyl and thiazyl, can enhance the cyclization quantum yields compared to a phenyl group, a phenomenon attributed to stabilizing N···S heteroatom interactions. scielo.br

Fluorescence Switching Mechanisms and Properties

In addition to changing color, many diarylethene derivatives can also act as fluorescent switches. researchgate.net The fluorescence properties of the molecule can be reversibly modulated by switching between the open- and closed-ring isomers. spiedigitallibrary.org Typically, one isomeric form is fluorescent while the other is non-fluorescent or weakly fluorescent.

Two primary mechanisms for fluorescence switching are observed:

Intrinsic "On-Off" Switching : In this mode, the diarylethene molecule itself is fluorescent. Often, the open-ring isomer exhibits fluorescence, which is quenched upon cyclization to the closed-ring form. beilstein-journals.orgbeilstein-archives.org This "turn-off" fluorescence occurs because the closed-ring isomer provides an efficient non-radiative decay pathway that competes with fluorescence. beilstein-journals.orgmdpi.com For example, the open-ring isomer of 1-(2,4-dimethoxy-5-pyrimidinyl)- 2-(2-methyl-5-pyridine-3-thienyl) perfluorocyclopentene shows relatively strong fluorescence, which is modulated by the photochromic reaction. scientific.net

The fluorescence of some diarylethenes can also be quenched through intramolecular electron transfer (IET), where the change in oxidation/reduction potentials of the diarylethene unit upon photoisomerization leads to fluorescence quenching without interfering with the photochromic reaction itself. scispace.com

Electrochromic Properties and Memory Effects in Dithienylethenes

Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. Dithienylethenes, including those with pyridyl units, can exhibit electrochromism, adding another layer of control to their switching capabilities. scientific.netresearchgate.netnih.gov The electrochemical behavior is highly dependent on the molecular structure and whether the molecule is in its open or closed form. researchgate.net

The oxidation of the open-ring isomers is often an irreversible process. researchgate.net In contrast, the closed-ring isomers can display two distinct types of electrochromic behavior:

True Electrochromism : Electron-rich closed-ring isomers can be reversibly oxidized to form stable cation-radicals or even dications. This process is accompanied by a color change, and the original state is restored when the potential is removed. No permanent structural change occurs during this cycle. researchgate.net

Electrochromism with Memory : For some dithienylethenes, the application of an oxidation-reduction cycle results in a permanent modification of the color. researchgate.net This "memory effect" can occur when the oxidation of the closed-ring isomer leads to an irreversible ring-opening reaction (an EC mechanism). researchgate.net This pathway is favored by the presence of electron-withdrawing groups. researchgate.net The persistence of the colored state even after the electrical stimulus is removed is a key feature of this memory effect. uclouvain.be

These electrochromic properties open up possibilities for creating multi-stimuli responsive systems where the state of the molecule can be controlled by both light and electricity. nih.gov

Development of Photoelectrical Molecular Switching Devices

The unique photoswitching capabilities of diarylethenes are being leveraged to create molecular-scale electronic components. wikipedia.org A major goal is the development of a single-molecule photoelectric switch, which could serve as a fundamental building block for future computers and data storage devices. oejournal.orgoup.com

Significant progress has been made in constructing stable and reversible single-molecule switches by placing a diarylethene molecule between two graphene electrodes. oejournal.orgoup.com In such a device, the diarylethene acts as a molecular bridge. The electrical conductance of this bridge depends on the isomeric state of the diarylethene. The closed-ring isomer, with its fully conjugated pathway, typically has a much higher conductance (the "on" state) than the less-conjugated open-ring isomer (the "off" state). oejournal.org

A key challenge in developing these devices was the quenching of the molecule's excited state by the metal electrodes, which often prevented the light-induced switching from the "on" (closed) to the "off" (open) state. oejournal.org However, through careful molecular engineering, including the design of the anchor groups that connect the molecule to the electrodes, researchers have successfully created fully reversible single-molecule switches that operate at room temperature. oup.comoup.com These devices demonstrate high stability and reproducibility, marking a crucial step toward practical molecular electronics. oup.com

Another approach involves blending photochromic diarylethenes with semiconducting polymers to create optically switchable organic thin-film transistors (OTFTs). acs.org In these devices, light is used as a remote control to reversibly modulate the transistor's output signal. The performance of these hybrid devices depends on a complex interplay between the energy levels of the diarylethene and the polymer, as well as the microstructure of the polymer matrix. acs.org

Advanced Materials for Optical Applications

The versatile and robust nature of diarylethenes derived from scaffolds like this compound makes them highly promising for a range of advanced optical applications. Their fatigue resistance and thermal stability are crucial for the development of reliable devices. researchgate.net

Key application areas include:

Optical Data Storage : The two stable, interconvertible states of diarylethenes make them excellent candidates for rewritable optical memory. wikipedia.orgresearchgate.net Data can be written, read, and erased using different wavelengths of light, potentially offering higher storage densities than conventional CD/DVD technology. spiedigitallibrary.orgwikipedia.org

Super-Resolution Microscopy : Fluorescent diarylethene derivatives that can be switched "on" and "off" with light are being used as probes in advanced imaging techniques like PALM/STORM and RESOLFT. mdpi.com These methods allow for the visualization of biological structures at resolutions far beyond the diffraction limit of light.

Molecular Logic Gates : By combining photochromic and electrochromic properties, diarylethene systems can be designed to perform logical operations. For example, a molecule that changes state in response to inputs like UV light and an electrical potential can function as an "AND" or "NOR" logic gate at the molecular level. nih.gov

Molecular Machines : Photoswitches are fundamental components in the design of light-driven molecular motors and machines, where light energy is converted into controlled mechanical motion. wikipedia.org

The continued design and synthesis of new diarylethenes with tailored properties will undoubtedly expand their utility and drive innovation in materials science and nanotechnology. researchgate.netresearcher.life

UVR Dosimetry Applications Based on Photochromic Thienylpyridine Derivatives

The measurement of ultraviolet radiation (UVR) is critical in various fields, from assessing personal sun exposure to validating industrial sterilization processes. nih.gov Dosimetry, which quantifies the absorbed dose of radiation, often employs materials that change their properties upon exposure to UVR. nih.gov Among the most promising materials for this purpose are photochromic compounds, which undergo reversible transformations in their molecular structure and, consequently, their color and absorption spectra when irradiated with light. google.com This characteristic allows for the creation of thin-film dosimeters that provide a visual and measurable indication of the cumulative UVR dose. nih.gov

Diarylethenes, a class of photochromic molecules, are particularly well-suited for dosimetry due to their high thermal stability and excellent fatigue resistance. researchgate.net Derivatives incorporating a thienylpyridine scaffold, such as those based on this compound, have been the subject of significant research for their potential in advanced UVR dosimetry applications. These compounds exhibit a reversible transformation from a colorless, open-ring isomer to a colored, closed-ring isomer upon exposure to UV light. researchgate.netresearchgate.net This process can be reversed by irradiation with visible light, making them suitable for developing reusable dosimeters. researchgate.netresearchgate.net

Detailed Research Findings

Research into thienylpyridine-based diarylethenes has revealed specific photophysical properties that make them effective for UVR detection. A key example is the derivative 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene. This compound has an absorption maximum in its open form at 280 nm, which falls within the UV-B range. researchgate.net Upon irradiation at this wavelength, it undergoes an efficient cyclization reaction to form a blue-colored closed-ring isomer. researchgate.netresearchgate.net The quantum yield for this cyclization is a high 0.59, indicating an efficient conversion process. researchgate.net

The colored, closed-ring isomer displays a new, strong absorption band in the visible spectrum. For instance, one derivative develops a visible absorption band centered at 598 nm after UV exposure. researchgate.netresearchgate.net The intensity of this new band is directly proportional to the absorbed UV dose, allowing for quantitative measurement. The process is fully reversible; the blue color can be completely bleached by irradiating with visible light (typically with a wavelength >500 nm), returning the molecule to its initial colorless state. researchgate.netresearchgate.net This reversibility has been leveraged to create reusable UVR dosimeters that can be reset using low-power green LED light. researchgate.net

The kinetics of this photochromic reaction have also been studied. The cyclization process (coloration) upon UV irradiation is typically a zeroth-order reaction, while the cycloreversion (bleaching) with visible light is a first-order reaction. researchgate.net This predictable kinetic behavior is crucial for calibrating dosimeters to provide accurate and reliable measurements of UV exposure. nih.gov The distinct change in the absorption spectrum allows for straightforward analysis using standard spectrophotometers. nih.gov

The table below summarizes the photochromic properties of a representative thienylpyridine derivative in solution.

| Property | Value | Condition | Reference |

|---|---|---|---|

| Initial State (Open-Ring Isomer) | Colorless | In acetonitrile | researchgate.net |

| Absorption Maximum (Open-Ring) | 298 nm | In acetonitrile | researchgate.netresearchgate.net |

| Molar Extinction Coefficient (Open-Ring) | 2.59 x 104 L mol-1 cm-1 | At 298 nm | researchgate.netresearchgate.net |

| Irradiation for Coloration (Cyclization) | 297 nm UV light | In acetonitrile | researchgate.netresearchgate.net |

| Final State (Closed-Ring Isomer) | Blue | In acetonitrile | researchgate.netresearchgate.net |

| Absorption Maximum (Closed-Ring) | 598 nm | In acetonitrile | researchgate.netresearchgate.net |

| Molar Extinction Coefficient (Closed-Ring) | 1.27 x 104 L mol-1 cm-1 | At 598 nm | researchgate.netresearchgate.net |

| Irradiation for Bleaching (Cycloreversion) | Visible light (λ > 500 nm) | - | researchgate.netresearchgate.net |

| Cyclization Quantum Yield | 0.59 | For a related derivative | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-5-(3-thienyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer :

- Route Selection : Start with commercially available pyridine derivatives (e.g., 3-thienyl precursors) and employ cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the thienyl group. Evidence from analogous compounds (e.g., 3-(Chloromethyl)-5-phenylpyridine) highlights the use of palladium catalysts and aryl halides for regioselective coupling .

- Condition Optimization : Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics. Use bases like K₂CO₃ for deprotonation. Monitor temperature (60–80°C) to avoid side reactions .

- Yield Improvement : Purification via column chromatography or recrystallization (as in ) ensures >90% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., thienyl proton signals at δ 6.8–7.5 ppm). Compare with PubChem data for analogous pyridines .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 191.06).

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electronic properties like HOMO/LUMO gaps, critical for understanding reactivity .

Advanced Research Questions

Q. What experimental designs are recommended to study the compound's interaction with nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer :

- In Vitro Assays : Use radioligand binding assays (e.g., [³H]-epibatidine) on α4β2 nAChR subtypes. Compare displacement curves with nicotine (IC₅₀ values) as in , which notes structural analogs (e.g., 6-methyl nicotine) exhibit altered receptor affinity .

- Functional Studies : Employ electrophysiology (e.g., Xenopus oocyte models) to assess agonist/antagonist activity. Vary concentrations (1–10 µM) to quantify EC₅₀/IC₅₀ .

- Data Interpretation : Address discrepancies (e.g., partial vs. full agonism) by normalizing to control ligands and testing multiple cell lines .

Q. How can enantiomeric purity be ensured during synthesis, given the compound's potential chiral centers?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers. Reference , where (S)-6-methyl nicotine was isolated via similar methods .

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINAP-Pd complexes) during cross-coupling steps. Monitor enantiomeric excess (ee) via polarimetry .

- Validation : Circular dichroism (CD) spectroscopy confirms absolute configuration .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and account for variables like assay type (binding vs. functional) .

- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., methyl vs. thienyl groups) with activity trends. shows sensory data variability due to concentration differences (1.5 mg/mL vs. 3 mg/mL nicotine) .

- Reproducibility Checks : Replicate studies under controlled conditions (e.g., pH 7.4 buffers, 37°C) to minimize environmental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.